tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-formyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-7-11-4-12(5-11,6-11)8-14/h8H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFLQRGYSHPHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128636 | |
| Record name | Carbamic acid, N-[(3-formylbicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-79-9 | |
| Record name | Carbamic acid, N-[(3-formylbicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3-formylbicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate typically involves the reaction of 3-formylbicyclo[1.1.1]pentane with tert-butyl carbamate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Anticancer Research:
Recent studies indicate that compounds similar to tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate have potential applications in cancer treatment. These compounds can be used in combination with established therapies, such as chemotherapy and immunotherapy, to enhance therapeutic efficacy. For instance, they have been investigated for their ability to modulate immune responses and improve the effectiveness of anti-PD-1 and anti-PD-L1 therapies .
2. Drug Development:
The unique structural features of this compound make it a candidate for drug development, particularly in designing new anticancer agents. Its ability to interact with specific biological targets can lead to the development of novel therapeutic agents with improved selectivity and reduced side effects .
Material Science Applications
1. Synthesis of Functional Polymers:
this compound can serve as a building block for synthesizing functional polymers. Its reactive functional groups allow for the incorporation into polymer chains, leading to materials with tailored properties for specific applications in coatings, adhesives, and drug delivery systems.
2. Catalysis:
The compound may also find applications in catalysis due to its unique bicyclic structure, which can stabilize transition states or intermediates in chemical reactions. Research into its catalytic properties could open new pathways for efficient organic synthesis processes.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems .
Comparison with Similar Compounds
The bicyclo[1.1.1]pentane core is a privileged structure in drug discovery. Below is a comparative analysis of key analogues:
Substituent Variations on the Bicyclo[1.1.1]pentane Core
Hydroxymethyl Derivative
- Compound : tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- CAS : 1638761-29-1
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Purity : 95% (Acmec)
- Key Features : The hydroxymethyl (-CH₂OH) group enhances hydrophilicity, improving solubility in polar solvents. This derivative is used in peptide coupling and as a precursor for esterification .
Amino Derivative
- Compound: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
- CAS : 2144478-62-4
- Molecular Formula : C₁₀H₁₉ClN₂O₂
- Molecular Weight : 234.73 g/mol
- Purity : 97% (BLD Pharm Ltd.)
- Key Features: The amino (-NH₂) group facilitates nucleophilic substitution or amide bond formation. Its hydrochloride salt improves stability for storage .
Trifluoromethyl Derivative
- Compound : tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- CAS : 1886967-53-8
- Molecular Formula: C₁₁H₁₆F₃NO₂
- Molecular Weight : 251.25 g/mol
- Purity : Neat (TRC)
- Key Features : The electron-withdrawing CF₃ group enhances metabolic resistance and influences electronic properties in drug-receptor interactions .
2-Hydroxyethyl Derivative
- Compound : tert-Butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- CAS : 1936602-36-6
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Purity : 98% (BLD Pharm Ltd.)
- Key Features : The hydroxyethyl (-CH₂CH₂OH) group balances lipophilicity and hydrogen-bonding capacity, making it suitable for CNS-targeting drugs .
Data Table: Structural and Functional Comparison
Role in Drug Discovery
- BACE1 Inhibitors : The formyl derivative was used in synthesizing β-secretase inhibitors, leveraging its bicyclo scaffold for enhanced binding to Gly230 .
- Antiviral Agents : Bicyclo[1.1.1]pentane derivatives are key intermediates in COVID-19 research, particularly for protease-targeting therapeutics .
- Peptide Mimetics: Hydroxymethyl and amino derivatives are employed in rigidifying peptide backbones, improving proteolytic stability .
Physicochemical Properties
- Solubility : Hydroxymethyl and hydroxyethyl variants exhibit higher aqueous solubility due to polar substituents, whereas trifluoromethyl derivatives are more lipophilic .
- Stability: The tert-butyl carbamate group protects amines from oxidation, while hydrochloride salts (e.g., amino derivatives) enhance shelf life .
Biological Activity
tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate is a chemical compound characterized by its unique bicyclic structure and functional groups, which include a tert-butyl group and a carbamate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 1638771-06-8
The structure of the compound contributes to its lipophilicity and reactivity, making it a versatile building block in various chemical applications.
Biological Activity
The biological activity of this compound has not been extensively documented in the literature, but several studies suggest potential areas of application:
1. Antimicrobial Activity
Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties. The presence of the formyl group may enhance reactivity towards biological targets, potentially leading to effective antimicrobial agents.
2. Insecticidal Properties
Research into structurally related compounds has shown promising insecticidal activity against Aedes aegypti, a vector for several arboviruses. The mechanism of action could involve interference with the insect's nervous system or metabolic pathways, although specific studies on this compound are needed for conclusive evidence.
The mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound's ability to undergo various chemical transformations may lead to the formation of biologically active metabolites, which could interact with specific molecular targets within biological systems.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a potential candidate for:
- Drug Development : As an intermediate in synthesizing complex organic molecules.
- Pharmaceutical Research : Investigating interactions with biomolecules to develop new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate, and how do reaction conditions influence yield and purity?
- Answer : The compound can be synthesized via sequential functionalization of the bicyclo[1.1.1]pentane scaffold. A key route involves:
Aminoalkylation of [1.1.1]propellane : Reacting propellane with magnesium amides to generate 3-aminobicyclo[1.1.1]pentane intermediates .
Oxidation of hydroxymethyl intermediates : Bromomethyl-substituted analogs (e.g., tert-butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate) can be hydrolyzed to hydroxymethyl derivatives, followed by oxidation (e.g., Swern or TEMPO-mediated) to introduce the formyl group .
- Critical factors : Reaction temperature (e.g., 0°C for TFA-mediated deprotection in CHCl ), solvent polarity, and choice of oxidizing agents significantly impact yield (up to 97% reported for analogous carbamates ).
Q. How can spectroscopic techniques (NMR, HRMS) be optimized to confirm the structural integrity of tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate?
- Answer :
- H NMR : The formyl proton appears as a singlet at δ ~9.8–10.0 ppm. Bicyclo[1.1.1]pentane protons exhibit distinct splitting patterns due to the scaffold’s rigidity (e.g., three equivalent bridgehead protons as a multiplet at δ ~2.0–3.0 ppm) .
- C NMR : The carbonyl carbons (Boc and formyl groups) resonate at δ ~155–160 ppm and ~195–200 ppm, respectively .
- HRMS : Exact mass analysis (e.g., [M-H] at m/z 631.263095 for a related bicyclo-porphyrinoid compound ) confirms molecular formula.
Q. What purification strategies are effective for isolating tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate from reaction mixtures, particularly when dealing with stereochemical or regiochemical impurities?
- Answer :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes (for polar impurities) or dichloromethane/methanol (for Boc-protected intermediates) .
- Recrystallization : Ethanol/water mixtures are effective for high-purity (>95%) isolation, as reported for structurally similar carbamates .
Advanced Research Questions
Q. How does the electron-deficient bicyclo[1.1.1]pentane scaffold influence the reactivity of the formyl group in tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate during nucleophilic addition or cross-coupling reactions?
- Answer : The strained bicyclo[1.1.1]pentane core induces steric hindrance and electronic effects, altering the formyl group’s electrophilicity. For example:
- Condensation reactions : The formyl group participates in Schiff base formation with amines but requires mild conditions (e.g., room temperature, anhydrous solvents) to avoid scaffold degradation .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may be limited due to the scaffold’s rigidity, but Buchwald-Hartwig amination with aryl halides is feasible .
Q. What are the stability profiles of tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate under acidic, basic, and oxidative conditions, and how can these be mitigated during storage or subsequent reactions?
- Answer :
- Acidic conditions : The Boc group is cleaved by trifluoroacetic acid (TFA) in CHCl at 0°C within 1 hour . Stabilize by storing at neutral pH and -20°C under inert gas.
- Oxidative conditions : The formyl group may oxidize to carboxylic acid; use antioxidants (e.g., BHT) during long-term storage .
Q. How has tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate been utilized as a bioisostere in medicinal chemistry, and what comparative studies exist regarding its pharmacokinetic properties versus traditional aromatic substituents?
- Answer : The bicyclo[1.1.1]pentane scaffold serves as a bioisostere for tert-butyl groups, alkynes, and aryl rings, improving metabolic stability and solubility. For example:
- Pharmacokinetic studies : Bicyclo[1.1.1]pentane analogs exhibit enhanced membrane permeability compared to tert-butyl groups due to reduced hydrophobicity .
- Case studies : Derivatives of this scaffold are used in protease inhibitors and kinase modulators, with improved oral bioavailability in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
